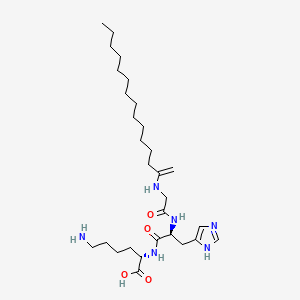

Myristoyl Tripeptide-1

Description

Properties

CAS No. |

748816-12-8 |

|---|---|

Molecular Formula |

C29H52N6O4 |

Molecular Weight |

548.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(pentadec-1-en-2-ylamino)acetyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C29H52N6O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-23(2)32-21-27(36)34-26(19-24-20-31-22-33-24)28(37)35-25(29(38)39)17-14-15-18-30/h20,22,25-26,32H,2-19,21,30H2,1H3,(H,31,33)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1 |

InChI Key |

VPKUVDNRBJTWBL-UIOOFZCWSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Myristoyl tripeptide-1; |

Origin of Product |

United States |

Foundational & Exploratory

Myristoyl Tripeptide-1: A Deep Dive into its Mechanism of Action on Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to modulate skin aging and repair. Comprising a tripeptide (Glycyl-Histidyl-Lysine or GHK) covalently linked to a myristic acid molecule, this compound is designed to enhance skin penetration and bioavailability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on dermal fibroblasts, the primary cell type responsible for maintaining the structural integrity of the skin's extracellular matrix (ECM). This document summarizes available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Stimulation of Extracellular Matrix Synthesis

The principal mechanism of action of this compound on dermal fibroblasts is the stimulation of the synthesis of key extracellular matrix proteins, most notably collagen. This action helps to restore the dermal matrix, leading to improvements in skin firmness, elasticity, and a reduction in the visible signs of aging. The myristoyl group facilitates the peptide's penetration through the stratum corneum to reach the dermal fibroblasts where it can exert its biological effects.

While direct quantitative data for this compound is limited in publicly accessible literature, studies on structurally related myristoylated peptides provide strong evidence for its mechanism. For instance, a study on a myristoyl tetrapeptide (mAAPV) demonstrated a significant impact on the gene expression of various ECM components in human dermal fibroblasts. It is highly probable that this compound operates through a similar mechanism.

Data Presentation: Effects of a Myristoylated Peptide on Dermal Fibroblasts

The following tables summarize the quantitative effects of a myristoyl tetrapeptide on gene expression in human dermal fibroblasts, serving as a representative example of the anticipated effects of this compound.

Table 1: Effect of Myristoyl Tetrapeptide (mAAPV) on Collagen Gene Expression in Human Dermal Fibroblasts

| Gene Symbol | Gene Name | Fold Change vs. Control (0.2 µM mAAPV) |

| COL1A1 | Collagen Type I Alpha 1 Chain | Increased |

| COL1A2 | Collagen Type I Alpha 2 Chain | Increased |

| COL3A1 | Collagen Type III Alpha 1 Chain | Increased |

| COL5A1 | Collagen Type V Alpha 1 Chain | Increased |

| COL6A3 | Collagen Type VI Alpha 3 Chain | Increased |

Table 2: Effect of Myristoyl Tetrapeptide (mAAPV) on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Gene Expression

| Gene Symbol | Gene Name | Fold Change vs. Control (0.2 µM mAAPV) |

| MMP1 | Matrix Metallopeptidase 1 | Decreased |

| MMP3 | Matrix Metallopeptidase 3 | Decreased |

| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Decreased |

| TIMP3 | TIMP Metallopeptidase Inhibitor 3 | Decreased |

Note: The data presented is based on a study of a myristoyl tetrapeptide and is intended to be illustrative of the potential effects of this compound. Specific fold changes were not consistently reported in the source material.

Signaling Pathways

The stimulatory effect of this compound on ECM production is believed to be mediated through key signaling pathways that regulate fibroblast activity. The Transforming Growth Factor-β (TGF-β) pathway is a primary candidate for this mechanism.

TGF-β Signaling Pathway

The TGF-β signaling cascade is a crucial regulator of cellular processes including proliferation, differentiation, and ECM synthesis. It is hypothesized that this compound can activate this pathway, leading to the downstream transcription of ECM protein genes.

Experimental Workflow for Investigating Signaling Pathway Activation

The following diagram illustrates a typical workflow for studying the activation of signaling pathways in dermal fibroblasts upon treatment with this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used to assess the effects of this compound on dermal fibroblasts.

Human Dermal Fibroblast Culture

-

Cell Source: Primary human dermal fibroblasts (HDFs) isolated from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5. Experiments are typically performed on cells between passages 3 and 8.

Cell Proliferation Assay (MTT Assay)

-

Seeding: HDFs are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Seeding and Treatment: HDFs are seeded in 6-well plates and treated with this compound as described for the proliferation assay.

-

RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and expressed as a fold change relative to the control group.

Western Blotting for Protein Expression and Signaling Pathway Activation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Collagen Type I, p-SMAD2/3, total SMAD2/3, β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Logical Relationships and Experimental Design

The investigation of this compound's mechanism of action follows a logical progression from observing its effects on cellular function to elucidating the underlying molecular pathways.

Conclusion

This compound is a promising bioactive peptide with a primary mechanism of action centered on the stimulation of dermal fibroblasts to increase the synthesis of extracellular matrix components, particularly collagen. While direct and detailed quantitative data for this specific peptide remains to be fully elucidated in public-domain research, the evidence from related compounds strongly suggests its efficacy is mediated through the activation of key signaling pathways such as the TGF-β cascade. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound's effects, offering valuable insights for researchers and professionals in the development of advanced skincare and dermatological therapies. Further studies are warranted to establish a comprehensive dose-response profile and to further detail the intricate molecular interactions of this potent lipopeptide.

The Biological Activity of Myristoyl Tripeptide-1 in Skin Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. By mimicking naturally occurring peptides derived from the extracellular matrix (ECM), it acts as a cellular messenger, stimulating key regenerative pathways within skin cells. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role in stimulating the synthesis of crucial ECM proteins, modulating enzymatic degradation, and activating relevant signaling cascades. Detailed experimental protocols and quantitative data from in vitro and clinical studies are presented to offer a thorough understanding of its efficacy and mechanism of action.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the complex network of the extracellular matrix (ECM), which is primarily composed of collagen, elastin, and other glycoproteins. With age and exposure to environmental stressors, the synthesis of these vital components declines, while their degradation by enzymes such as matrix metalloproteinases (MMPs) increases. This imbalance leads to the visible signs of aging, including wrinkles, loss of firmness, and reduced elasticity.

This compound is a signal peptide conjugated with myristic acid, a fatty acid that enhances its bioavailability and penetration into the skin. The tripeptide sequence, often Gly-His-Lys (GHK), is a fragment of type I collagen, enabling it to act as a biomimetic messenger that signals to skin cells to initiate repair and regeneration processes. This guide delves into the core biological activities of this compound in skin cells, providing a technical foundation for researchers and drug development professionals.

Mechanism of Action

This compound exerts its biological effects primarily through the stimulation of ECM protein synthesis and the inhibition of their degradation. It is believed to interact with specific receptors on dermal fibroblasts, the primary cell type responsible for producing and maintaining the ECM.

Stimulation of Extracellular Matrix Protein Synthesis

This compound has been shown to upregulate the production of key ECM components, leading to a strengthened and more youthful dermal structure.

-

Collagen Synthesis: As a fragment of type I collagen, this compound signals fibroblasts to increase the synthesis of new collagen fibers. This is a critical factor in reducing the appearance of wrinkles and improving skin firmness.

-

Elastin Synthesis: The peptide also promotes the production of elastin, the protein responsible for the skin's ability to recoil and maintain its elasticity.

-

Fibronectin and Laminin Synthesis: this compound may also influence the production of other important ECM proteins like fibronectin and laminin, which play crucial roles in cell adhesion, migration, and tissue repair. Human dermal fibroblasts are known to synthesize and secrete laminin.[1]

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of ECM proteins. An overactivity of MMPs contributes significantly to the aging process. This compound helps to maintain the integrity of the ECM by downregulating the activity of certain MMPs, such as MMP-1 (collagenase) and MMP-3 (stromelysin).[2] This inhibitory action prevents the excessive breakdown of collagen and other matrix components.

Signaling Pathway Involvement

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways. The Transforming Growth Factor-β (TGF-β) pathway, a key regulator of ECM homeostasis, is believed to be a primary target.

Upon binding to its receptor, this compound is thought to initiate a signaling cascade that leads to the phosphorylation and activation of SMAD proteins, particularly SMAD2 and SMAD3.[2][3] These activated SMADs then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and elastin. A study on a similar myristoyl tetrapeptide demonstrated a concentration-dependent increase in collagen I expression and the activation of SMAD2.[2]

References

- 1. Human dermal fibroblasts synthesize laminin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aston-chemicals.com [aston-chemicals.com]

- 3. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]

Myristoyl Tripeptide-1: A Technical Guide to its Role in Extracellular Matrix Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest for its potential to modulate the extracellular matrix (ECM), offering a promising avenue for applications in dermatology and tissue regeneration. By mimicking fragments of native ECM proteins, it acts as a cellular signal to stimulate the synthesis of key structural components, thereby addressing age-related degradation of the dermal matrix. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its role in stimulating collagen, elastin, and fibronectin synthesis. We present available quantitative data from related compounds, detail relevant experimental protocols for in vitro validation, and provide visual diagrams of the core signaling pathways and experimental workflows to facilitate further research and development.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and glycosaminoglycans that provides structural support to tissues and regulates cellular processes such as proliferation, differentiation, and migration. The primary components of the dermal ECM are collagen, which provides tensile strength, and elastin, which imparts elasticity. Fibroblasts are the key cells responsible for synthesizing and maintaining the ECM.

With chronological aging and photoaging, the structural integrity of the ECM is compromised. Fibroblast activity declines, leading to reduced synthesis of collagen and elastin. Concurrently, there is an upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM proteins. This imbalance results in the visible signs of aging, such as wrinkles, fine lines, and loss of skin firmness.

Signal peptides, also known as matrikines, are small peptide fragments derived from the breakdown of larger ECM proteins like collagen and elastin. These fragments can bind to specific cell surface receptors and trigger intracellular signaling cascades that stimulate ECM repair and synthesis. This compound is a biomimetic signal peptide, comprising a three-amino-acid sequence (Gly-His-Lys or GHK) attached to myristic acid, a 14-carbon saturated fatty acid. The myristoyl group enhances the peptide's lipophilicity, which is believed to improve its stability and penetration into the skin, allowing it to reach the dermal fibroblasts where it exerts its effects.

Mechanism of Action: Stimulating ECM Synthesis

This compound is hypothesized to function by "tricking" fibroblasts into perceiving ECM damage. As a fragment analogous to a piece of type I collagen, its presence signals to the cell that collagen has been broken down and needs to be replaced. This initiates a signaling cascade that upregulates the synthesis of new ECM proteins.

The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The primary signaling pathway implicated in the action of this compound and related peptides is the Transforming Growth Factor-β (TGF-β) pathway, a crucial regulator of ECM homeostasis.[1][2]

The proposed mechanism is as follows:

-

Receptor Binding: While the direct receptor for this compound is not definitively established, it is theorized to interact with cell surface receptors, potentially integrins, which then leads to the activation of TGF-β.[3]

-

TGF-β Activation: TGF-β is a potent cytokine that induces the synthesis of mRNAs for ECM proteins, including procollagen.[1]

-

SMAD Protein Phosphorylation: Activated TGF-β receptors phosphorylate downstream signaling proteins, primarily SMAD2 and SMAD3.[1]

-

Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex then translocates into the nucleus.

-

Gene Transcription: Inside the nucleus, the SMAD complex acts as a transcription factor, binding to the promoter regions of genes responsible for ECM production, such as COL1A1 (Collagen Type I Alpha 1 Chain), COL3A1 (Collagen Type III Alpha 1 Chain), and ELN (Elastin).[3] This leads to increased synthesis and deposition of new collagen and elastin fibers.

Quantitative Data on Extracellular Matrix Synthesis

Direct quantitative in vitro data for this compound is not widely available in peer-reviewed literature. The following tables summarize findings from studies on closely related peptides and multi-ingredient compositions, which are indicative of the potential effects.

Table 1: In Vitro Effects of Related Peptides/Compositions on ECM Gene & Protein Expression

| Compound Tested | Cell Type | Target | Result | Source |

| Amino acid, copper, HA mixture | Dermal Fibroblasts | Collagen Gene & Protein | > 2-fold increase | [4] |

| Amino acid, copper, HA mixture | Dermal Fibroblasts | Elastin Gene & Protein | > 3-fold increase | [4] |

| Tuna Collagen Peptides (62.5 mg/mL) | Dermal Fibroblasts | Elastin Synthesis | 18.20% increase | [5] |

| GHK-Cu (Copper Tripeptide) | Dermal Fibroblasts | Collagen Production | Significant increase | [6] |

| GHK-Cu (Copper Tripeptide) | Dermal Fibroblasts | Elastin Production | Significant increase | [6] |

Note: These results are from related but distinct compounds and should be considered indicative, not as direct results for this compound.

Table 2: Clinical Efficacy Data for Topical Formulations Containing Related Peptides

| Peptide/Composition in Formulation | Duration | Endpoint Measured | Result | Source |

| Tripeptide/Hexapeptide Regimen | 12 weeks | Wrinkle Volume (vs. Vehicle) | 55.8% reduction | [6] |

| Tripeptide/Hexapeptide Regimen | 12 weeks | Wrinkle Depth (vs. Vehicle) | 32.8% reduction | [6] |

| Collagen Tripeptide Beverage | 8 weeks | Dermal Collagen Content | 21.64% increase | [7] |

| Collagen Tripeptide Beverage | 8 weeks | Skin Elasticity | 25.37% increase | [7] |

| Palmitoyl Tripeptide-38 Complex | 12 weeks | Transepidermal Water Loss | 22% decrease | [8] |

| Palmitoyl Tripeptide-1 Cream | 4 weeks | Skin Thickness | ~4% increase (vs. Vehicle) | [9] |

Experimental Protocols for In Vitro Efficacy Assessment

To validate the efficacy of this compound on ECM synthesis, a series of in vitro experiments using human dermal fibroblasts are required. The following sections detail generalized protocols for these key assays.

Human Dermal Fibroblast Culture

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to avoid senescence.

Gene Expression Analysis by qRT-PCR

This protocol quantifies the mRNA levels of key ECM genes.

-

Materials & Reagents:

-

HDFs cultured in 6-well plates.

-

This compound stock solution.

-

Serum-free DMEM.

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green qPCR Master Mix.

-

Primers for target genes (COL1A1, COL3A1, ELN, FN1) and a housekeeping gene (GAPDH or ACTB).

-

-

Protocol:

-

Seeding: Seed HDFs in 6-well plates and allow them to adhere and grow to ~70-80% confluency.

-

Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (the solvent used for the peptide) in serum-free DMEM. Incubate for 24-48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

-

Protein Level Analysis by Immunofluorescence Staining

This protocol visualizes and semi-quantifies the deposition of ECM proteins.

-

Materials & Reagents:

-

HDFs cultured on glass coverslips in 24-well plates.

-

This compound.

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton X-100 for permeabilization.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

-

Primary antibodies (e.g., rabbit anti-Collagen I, mouse anti-Elastin).

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

-

Protocol:

-

Cell Culture & Treatment: Seed and treat HDFs on coverslips as described in the qRT-PCR protocol, typically for a longer duration (e.g., 72 hours) to allow for protein deposition.

-

Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes (optional, for intracellular targets).

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging & Analysis: Visualize using a fluorescence or confocal microscope. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to compare protein levels between treated and control groups.

-

Conclusion

This compound represents a targeted, mechanism-based approach to stimulating the skin's innate repair processes. By activating the TGF-β signaling pathway, it promotes the synthesis of essential ECM proteins, including collagen and elastin. While direct quantitative data on its in vitro efficacy remains limited in the public domain, studies on analogous lipo-peptides and related compounds demonstrate significant potential for increasing ECM components and improving clinical signs of aging. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate the specific effects of this compound and optimize its use in next-generation dermatological and regenerative applications. Further well-controlled in vitro and clinical studies are necessary to fully quantify its dose-dependent effects on the synthesis of individual ECM proteins.

References

- 1. Collagen I matrix turnover is regulated by fibronectin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoyl Pentapeptide-11 (with Product List) [incidecoder.com]

- 3. corepeptides.com [corepeptides.com]

- 4. mdpi.com [mdpi.com]

- 5. The evidence from in vitro primary fibroblasts and a randomized, double‐blind, placebo‐controlled clinical trial of tuna collagen peptides intake on skin health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. mattioli1885journals.com [mattioli1885journals.com]

- 9. mdpi.com [mdpi.com]

Myristoyl Tripeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant molecule in the fields of dermatology and cosmetology for its notable skin-conditioning and anti-aging properties. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a summary of its efficacy in stimulating extracellular matrix proteins. The signaling pathway through which it exerts its effects, primarily the Transforming Growth Factor-β (TGF-β) pathway, is elucidated with a corresponding visual diagram. This document aims to serve as a core resource for researchers and professionals involved in the development of novel dermatological and therapeutic agents.

Discovery and Background

The journey of this compound begins with the discovery of the underlying tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK). Initially identified in human plasma, GHK demonstrated potent wound healing and anti-inflammatory effects. The subsequent conjugation of a myristoyl group, a 14-carbon fatty acid, to the N-terminus of the GHK tripeptide was a strategic modification designed to enhance its lipophilicity and, consequently, its penetration through the stratum corneum of the skin. This modification led to the creation of this compound, a molecule that combines the biological activity of GHK with improved bioavailability for topical applications. This innovation has positioned this compound as a key ingredient in advanced skincare formulations aimed at improving skin texture and reducing the visible signs of aging.

Chemical Synthesis

The synthesis of this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Both methods involve the sequential coupling of amino acids, followed by the acylation with myristic acid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis due to its efficiency and the ease of purification. The peptide is assembled on an insoluble polymer resin, allowing for the simple removal of excess reagents and byproducts by filtration.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling (Lysine): Attach the C-terminal amino acid, Fmoc-Lys(Boc)-OH, to the swollen resin.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of lysine using a solution of piperidine in dimethylformamide (DMF).

-

Second Amino Acid Coupling (Histidine): Couple the next amino acid, Fmoc-His(Trt)-OH, to the deprotected lysine residue.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Third Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH to the deprotected histidine residue.

-

Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of glycine.

-

Myristoylation: Acylate the N-terminal glycine with myristic acid.

-

Cleavage and Deprotection: Cleave the myristoylated peptide from the resin and simultaneously remove the side-chain protecting groups (Boc and Trt) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether and then lyophilize to obtain a powder.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of the peptide entirely in solution, with purification of intermediates after each coupling step. While potentially more labor-intensive, it can be advantageous for large-scale production.

-

Preparation of Protected Amino Acids: Prepare Boc-Gly-OH, Boc-His(Trt)-OH, and H-Lys(Boc)-OMe.

-

Dipeptide Synthesis: Couple Boc-His(Trt)-OH with H-Lys(Boc)-OMe to form Boc-His(Trt)-Lys(Boc)-OMe.

-

Dipeptide Deprotection: Remove the Boc group from the dipeptide to yield H-His(Trt)-Lys(Boc)-OMe.

-

Tripeptide Synthesis: Couple Boc-Gly-OH with the deprotected dipeptide to form Boc-Gly-His(Trt)-Lys(Boc)-OMe.

-

Tripeptide Deprotection: Remove the N-terminal Boc group to yield H-Gly-His(Trt)-Lys(Boc)-OMe.

-

Myristoylation: React the deprotected tripeptide with myristoyl chloride or an activated form of myristic acid.

-

Final Deprotection: Remove the remaining side-chain and C-terminal protecting groups.

-

Purification: Purify the final product using techniques such as chromatography.

Purification and Characterization

Following synthesis, this compound requires purification to remove impurities and byproducts. The purified peptide is then characterized to confirm its identity and purity.

Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying synthetic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the hydrophobic myristoylated peptide from more hydrophilic impurities.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of mobile phase B is used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected, pooled, and lyophilized.

Characterization

The identity and purity of the synthesized this compound are confirmed using the following analytical techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. A characteristic neutral loss of the myristoyl group (210 Da) can be observed during fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the peptide and the presence of the myristoyl group.

Mechanism of Action: TGF-β Signaling Pathway

This compound is believed to exert its biological effects by acting as a signaling molecule that stimulates the synthesis of extracellular matrix (ECM) proteins, such as collagen and fibronectin, in dermal fibroblasts. This action is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.

The proposed mechanism involves the binding of this compound to TGF-β receptors on the surface of fibroblasts. This binding event triggers a cascade of intracellular signaling events, leading to the phosphorylation and activation of Smad proteins. The activated Smad complexes then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins.

Quantitative Data on Efficacy

While specific quantitative data for this compound is often proprietary, studies on analogous lipopeptides provide strong evidence of their efficacy in stimulating ECM synthesis and improving skin appearance. The following tables summarize representative data from in vitro and in vivo studies on related peptides.

Table 1: In Vitro Efficacy of Lipopeptides on Extracellular Matrix Synthesis

| Peptide | Cell Type | Concentration | Endpoint | Result |

| Palmitoyl Tripeptide-1 | Human Dermal Fibroblasts | 1-10 µM | Collagen I Synthesis | Significant Increase |

| Myristoyl Tetrapeptide | Human Dermal Fibroblasts | 0.01-0.2 µM | Collagen I Expression | 1.4 to 2.1-fold increase |

| Palmitoyl Tripeptide-5 | Human Dermal Fibroblasts | 10-25 ppm | Collagen Synthesis | Dose-dependent increase |

Table 2: In Vivo (Clinical) Efficacy of Lipopeptide-Containing Formulations

| Peptide in Formulation | Study Duration | Endpoint | Result |

| Palmitoyl Tripeptide-1 | 4 weeks | Wrinkle Length and Depth | Statistically significant reduction |

| Palmitoyl Pentapeptide | 12 weeks | Fine Line/Wrinkle Reduction | Significant improvement vs. placebo |

| Peptide Combination | 24 weeks | Skin Firmness | 19% increase |

| Peptide Combination | 24 weeks | Reduction in Wrinkles | 23% improvement |

Conclusion

This compound represents a sophisticated approach in cosmetic science, leveraging the biological activity of the GHK peptide and enhancing its delivery through myristoylation. Its synthesis, achievable through established peptide chemistry protocols, yields a potent ingredient for topical applications. The mechanism of action, centered on the stimulation of the TGF-β pathway, provides a clear rationale for its observed effects on improving skin structure and reducing the signs of aging. While further clinical studies specifically on this compound would be beneficial to establish a more detailed quantitative profile, the existing body of evidence on related lipopeptides strongly supports its efficacy. This technical guide provides a foundational understanding for researchers and developers working to harness the potential of this and similar molecules in advanced dermatological products.

Myristoyl Tripeptide-1: A Deep Dive into a Synthetic GHK-Mimetic Peptide for Skin Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a significant molecule in the field of dermatology and cosmetic science. As a mimetic of the naturally occurring copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), it offers a targeted approach to skin regeneration and repair. The conjugation of myristic acid to the GHK peptide enhances its lipophilicity, thereby improving its penetration through the stratum corneum and increasing its bioavailability within the skin. This technical guide provides an in-depth analysis of this compound, consolidating available data on its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Core Concepts: The GHK Analogue

This compound is the product of the reaction between myristic acid and Tripeptide-1 (GHK).[1][2] The GHK peptide is a naturally occurring fragment of type I collagen that is released during tissue injury.[3][4] Its levels in the plasma decline significantly with age, correlating with a reduced regenerative capacity.[4] GHK and its copper complex (GHK-Cu) are known to play a crucial role in wound healing, stimulating the synthesis of collagen, elastin, and glycosaminoglycans, and modulating the activity of matrix metalloproteinases (MMPs).[4][5] By mimicking the structure and function of GHK, this compound acts as a signaling molecule, stimulating the skin's natural repair and regeneration processes.[6]

Mechanism of Action and Signaling Pathways

This compound is believed to exert its effects through multiple signaling pathways, mirroring the actions of its parent peptide, GHK. The primary mechanism involves signaling to fibroblasts to increase the production of extracellular matrix (ECM) components, which are essential for maintaining the skin's structural integrity and elasticity.

Stimulation of Extracellular Matrix Synthesis

This compound is designed to signal the synthesis of key ECM proteins, including collagen and elastin.[7] While specific quantitative data for this compound is limited in publicly available literature, the known effects of GHK provide a strong indication of its potential efficacy. GHK-Cu has been shown to increase collagen production in 70% of women treated in a study, compared to 50% for vitamin C and 40% for retinoic acid.[8] Furthermore, GHK has been found to stimulate the synthesis of collagen, elastin, and glycosaminoglycans.[4][9]

Modulation of Matrix Metalloproteinases (MMPs)

A key aspect of skin aging and degradation is the overactivity of MMPs, enzymes that break down the ECM. GHK is known to modulate the activity of both MMPs and their inhibitors (TIMPs), suggesting a role in regulating tissue remodeling.[4] This balanced regulation is crucial for preventing excessive degradation of the ECM and promoting a healthy, youthful skin structure.

TGF-β Pathway Involvement

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of collagen synthesis. Studies on GHK suggest its involvement in this pathway, which would indicate that this compound likely also influences TGF-β signaling to stimulate fibroblast activity and subsequent collagen production.[10]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Proposed signaling pathway of this compound in fibroblasts.

Quantitative Data Summary

| Peptide/Compound | Assay | Concentration | Result | Source |

| GHK-Cu | Collagen Production (in vivo, thigh skin) | Not specified | 70% of participants showed increased collagen production | [8] |

| GHK | Gene Expression (in vitro) | Not specified | Upregulates/downregulates over 4,000 human genes | [4] |

| GHK + LED Irradiation | Cell Viability (in vitro, fibroblasts) | Not specified | 12.5-fold increase | [8] |

| GHK + LED Irradiation | bFGF Production (in vitro, fibroblasts) | Not specified | 230% increase | [8] |

| GHK + LED Irradiation | Collagen Synthesis (in vitro, fibroblasts) | Not specified | 70% increase | [8] |

Table 1: Summary of Quantitative Data for GHK and GHK-Cu.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of cosmetic peptides. The following are generalized methodologies that can be adapted for studying this compound.

Fibroblast Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A control group receives the serum-free medium without the peptide.

-

Incubation: Cells are incubated for 24, 48, and 72 hours.

-

Proliferation Assessment: Cell proliferation is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell proliferation is calculated relative to the control group.

References

- 1. 748816-12-8|this compound|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration | Semantic Scholar [semanticscholar.org]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. CA3013459A1 - Topical compositions comprising tripeptide-1 and hexapeptide-12 - Google Patents [patents.google.com]

- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Characterization of Myristoyl Tripeptide-1

For Researchers, Scientists, and Drug Development Professionals

Myristoyl Tripeptide-1, a lipopeptide conjugate of myristic acid and the well-documented Tripeptide-1 (GHK), has garnered significant interest in cosmetic and pharmaceutical research for its role in skin conditioning and stimulating collagen synthesis. A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action, ensuring product quality, and guiding the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of this compound, presenting data in a structured format and visualizing key experimental and biological pathways.

Physicochemical and Spectroscopic Properties

The fundamental characteristics of this compound are summarized below, providing a foundational dataset for its identification and analysis.

| Property | Value | Source |

| Chemical Formula | C₂₈H₅₀N₆O₅ | [1][2] |

| Molecular Weight | 550.74 g/mol | [1] |

| Exact Mass | 550.3843 | [1] |

| CAS Number | 748816-12-8 | [1] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid | N/A |

| Amino Acid Sequence | Myr-Gly-His-Lys-OH | [2] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

Experimental Protocols for Structural Elucidation

The structural characterization of this compound necessitates a multi-faceted analytical approach. The following sections detail the key experimental protocols.

Synthesis and Purification

This compound is synthetically produced, most commonly via solid-phase peptide synthesis (SPPS).

Synthesis Protocol:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid, Lysine (with appropriate side-chain protection, e.g., Boc), is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the coupled amino acid is removed using a solution of piperidine in DMF.

-

Sequential Coupling: The subsequent amino acids, Histidine (with side-chain protection, e.g., Trt) and Glycine, are sequentially coupled and deprotected.

-

Myristoylation: Myristic acid is coupled to the N-terminal amine of the tripeptide.

-

Cleavage and Deprotection: The myristoylated peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

-

Precipitation and Lyophilization: The crude peptide is precipitated in cold diethyl ether and then lyophilized to obtain a powder.[4]

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[6]

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is employed to elute the peptide. A typical gradient might be 5% to 95% B over 30 minutes.

-

Flow Rate: A flow rate of 1 mL/min is standard for analytical scale purification.[7]

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequencing

Mass spectrometry is a critical tool for confirming the molecular weight and verifying the amino acid sequence of the synthesized peptide.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

-

Infusion: The sample is introduced into the ESI source via direct infusion or coupled with an HPLC system (LC-MS).

-

Ionization: A high voltage is applied to the sample, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase peptide ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight). The resulting spectrum will show a peak corresponding to the molecular weight of this compound.

-

Tandem MS (MS/MS) for Sequencing: To confirm the sequence, the parent ion of the peptide is isolated and fragmented (e.g., by collision-induced dissociation). The fragmentation pattern (b- and y-ions) is then analyzed to deduce the amino acid sequence. A neutral loss of 210 Da, corresponding to the myristoyl moiety, is a characteristic fragmentation pattern for myristoylated peptides.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.

Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule. This provides a fingerprint of the peptide and can be used to assess purity.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation and folding.

-

-

Data Analysis: The chemical shifts from the 2D spectra are assigned to specific protons in the peptide sequence. The NOE cross-peaks are used to generate distance restraints, which are then used in molecular modeling software to calculate the 3D structure of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is used to investigate the secondary structure of the peptide (e.g., alpha-helix, beta-sheet, random coil) in different solvent environments.

Protocol: Far-UV Circular Dichroism

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The concentration should be in the range of 0.1-1 mg/mL.

-

Spectra Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: The resulting spectrum is analyzed to determine the percentage of different secondary structural elements. For a short and flexible peptide like this compound, a random coil conformation is generally expected in an aqueous solution. The presence of membrane-mimicking environments (e.g., micelles) might induce a more ordered structure.[9]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Characterization

The overall process for the structural characterization of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for this compound characterization.

Signaling Pathway for Collagen Synthesis

This compound is a synthetic peptide that mimics a fragment of the alpha-chain of type I collagen.[10] It is believed to act as a signaling molecule that stimulates fibroblasts to produce more collagen. While the precise, direct pathway for this compound is not fully elucidated, it is proposed to function similarly to its core component, the GHK peptide, and other collagen-stimulating peptides, primarily through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[10][11]

Caption: Proposed TGF-β signaling pathway for collagen synthesis.

Upon binding to its receptor on the fibroblast cell surface, TGF-β initiates a signaling cascade that involves the phosphorylation of Smad proteins (Smad2 and Smad3).[12][13] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus.[14] Inside the nucleus, this complex acts as a transcription factor, binding to the promoter regions of collagen genes (such as COL1A1 and COL1A2) and upregulating their transcription.[13] This leads to an increased synthesis of procollagen, which is then processed and assembled into mature collagen fibers in the extracellular matrix. This compound is thought to stimulate this pathway, leading to the observed increase in skin firmness and elasticity.[15]

This technical guide provides a comprehensive framework for the structural characterization of this compound. The detailed protocols and visual representations of workflows and biological pathways serve as a valuable resource for researchers and professionals in the fields of peptide chemistry, drug development, and cosmetic science. A thorough understanding of the structure-function relationship of this and similar lipopeptides will undoubtedly pave the way for the development of more efficacious and targeted therapeutic and cosmetic agents.

References

- 1. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 2. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 6. hplc.eu [hplc.eu]

- 7. mdpi.com [mdpi.com]

- 8. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptideslabuk.com [peptideslabuk.com]

- 12. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmileeurope.eu [cosmileeurope.eu]

Preliminary Investigation of Myristoyl Tripeptide-1 in Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl Tripeptide-1, a synthetic lipopeptide, has emerged as a promising agent in the field of regenerative medicine and dermatology, particularly for its potential role in accelerating wound healing. This technical guide provides a preliminary investigation into the core scientific principles underlying the therapeutic action of this compound. By functioning as a biomimetic of endogenous collagen fragments, this peptide is understood to modulate key cellular processes integral to tissue repair, including fibroblast proliferation, migration, and the synthesis of extracellular matrix (ECM) components. This document summarizes the available quantitative data on the efficacy of the closely related Palmitoyl Tripeptide-1, details relevant experimental protocols for its evaluation, and visualizes the implicated signaling pathways and experimental workflows to offer a comprehensive overview for research and development professionals.

Introduction

Wound healing is a complex and highly regulated physiological process involving three overlapping phases: inflammation, proliferation, and remodeling. Disruptions in this cascade can lead to chronic wounds and excessive scarring, posing significant clinical challenges. This compound, the reaction product of myristic acid and Tripeptide-1 (Glycyl-Histidyl-Lysine or GHK), is a lipopeptide designed to enhance skin penetration and bioavailability.[1] The GHK peptide sequence is a naturally occurring fragment of type I collagen, suggesting that this compound may act as a matrikine—a peptide derived from the extracellular matrix that can regulate cellular activities.[2][3] It is hypothesized to mimic these natural collagen breakdown products, signaling to the skin that it is damaged and stimulating its own repair mechanisms.[3] This guide will delve into the current understanding of its mechanism of action, present quantitative data from studies on its palmitoylated analogue, provide detailed experimental methodologies, and illustrate key biological pathways and research workflows.

Mechanism of Action

This compound is believed to exert its pro-healing effects through multiple biological pathways, primarily by stimulating fibroblasts and modulating the synthesis and remodeling of the extracellular matrix.

2.1. Stimulation of Fibroblast Activity and Extracellular Matrix Synthesis

The core tripeptide, GHK, is a potent stimulant of fibroblasts, the primary cells responsible for synthesizing collagen, elastin, and other crucial ECM proteins.[4] By mimicking fragments of procollagen, this compound is thought to "trick" fibroblasts into initiating a repair response.[2] This leads to an upregulation of collagen (types I and III), glycosaminoglycans (GAGs), and fibronectin synthesis.[2] The myristoyl group, a fatty acid, enhances the peptide's lipophilicity, facilitating its penetration through the stratum corneum to reach the dermal fibroblasts where it can exert its effects.[2]

2.2. Modulation of Signaling Pathways

The wound healing effects of this compound are mediated by its influence on key signaling cascades. The Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of ECM production and cell growth, is a primary target.[4] Studies suggest that the tripeptide can activate the TGF-β pathway, leading to increased collagen synthesis.[2] Additionally, it may influence other intracellular pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell proliferation and migration.[4]

2.3. Anti-Inflammatory and Antioxidant Effects

The GHK peptide sequence has been shown to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines like IL-6.[3] Furthermore, by chelating copper ions, it can reduce oxidative stress, which is often elevated in wound environments and can impede healing.[2]

Quantitative Data on Tripeptide-1 Efficacy in Wound Healing

While specific quantitative data for this compound is limited in publicly available literature, extensive research on its close analogue, Palmitoyl Tripeptide-1 (Pal-GHK), provides valuable insights into its potential efficacy. The primary structural difference lies in the attached fatty acid (myristic acid vs. palmitic acid), which may influence skin penetration and bioavailability. The core bioactive component, the GHK tripeptide, remains the same.

Table 1: In Vitro and In Vivo Efficacy of Palmitoyl Tripeptide-1 in Wound Healing Models

| Parameter | Model System | Treatment | Result | Citation |

| Wound Closure | Debrided laboratory wound models | Palmitoyl Tripeptide-1 (non-palmitoylated version) | Median closure of nearly 98% vs. 61% in placebo controls | [3] |

| Ischemic open wounds (in vivo) | GHK | ~64.5% decrease in wound area by day 13 vs. 28.2% in control group | [5] | |

| Scratch test assay on fibroblasts (in vitro) | Copper Tripeptide-1 (CuTP1)-AgNP conjugate | 62.37 ± 18.33% wound closure at 24h (2.82-fold improvement over free CuTP1) | [6] | |

| Collagen Synthesis | In vitro | Palmitoyl Tripeptide-1 | ~70% rise in collagen synthesis | [3] |

| In vivo | Matrixyl (containing Palmitoyl Pentapeptide) | 89 ± 3.6% and 85 ± 4.5% collagen formation in patch delivery vs. 65.3 ± 9.6% in cream | [7] | |

| Skin Thickness | In vivo | Palmitoyl Tripeptide-1 | ~4% increase in skin thickness compared to vehicle alone within 28 days | [3] |

| Fibroblast Proliferation | In vitro | Myristoyl Octapeptide-1 | Promotes fibroblast proliferation and differentiation | [8] |

| Growth Factor Secretion | Fibroblast cultures | Palmitoyl Tripeptide-1 with photobiomodulation | ~230% increase in basic fibroblast growth factor (bFGF) secretion | [3] |

Experimental Protocols

The following are representative protocols for evaluating the wound healing potential of this compound in both in vitro and in vivo settings.

4.1. In Vitro Scratch Assay for Cell Migration

This assay is a standard method to study collective cell migration in a two-dimensional setup, mimicking the migration of cells to close a wound.[4]

-

Cell Culture:

-

Seed human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT cells) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours.[9]

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Wound Creation:

-

Once the cells reach confluence, create a "scratch" in the monolayer using a sterile 1 mm pipette tip held perpendicular to the plate.[9]

-

Gently wash the monolayer with phosphate-buffered saline (PBS) to remove detached cells.[9]

-

Replenish with fresh, serum-free or low-serum medium to minimize cell proliferation as a confounding factor.[4]

-

-

Treatment:

-

Add this compound to the medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (the solvent used to dissolve the peptide) should be included.

-

-

Image Acquisition and Analysis:

-

Capture images of the scratch at designated locations immediately after wounding (0 hours) and at regular intervals (e.g., every 4-8 hours) for up to 48 hours using a phase-contrast microscope.[9]

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).[10] The wound closure percentage can be calculated as: ((Area at 0h - Area at Th) / Area at 0h) * 100.

-

4.2. In Vivo Excisional Wound Healing Model

This model provides a more physiologically relevant assessment of wound healing, encompassing all its complex phases.[5]

-

Animal Model:

-

Use 8-10 week old male C57BL/6 mice. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Wound Creation:

-

Anesthetize the mice using isoflurane. Shave the dorsal back and disinfect the area with 70% ethanol.

-

Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.

-

-

Treatment:

-

Topically apply a known concentration of this compound formulated in a suitable vehicle (e.g., hydrogel) to the wound bed daily.

-

Divide the animals into a control group (vehicle only) and a treatment group. A positive control group (e.g., a commercially available wound healing agent) can also be included.

-

-

Wound Closure Analysis:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) with a ruler for scale.

-

Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

-

-

Histological Analysis:

-

On selected days post-wounding, euthanize a subset of mice from each group.

-

Excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Use Masson's Trichrome staining to visualize and quantify collagen deposition.

-

Visualization of Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in modulating the TGF-β signaling pathway to promote wound healing.

Caption: TGF-β signaling pathway in wound healing modulated by this compound.

5.2. Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo wound healing study.

Caption: General workflow for an in vivo excisional wound healing study.

Conclusion and Future Directions

This compound represents a promising candidate for the development of novel therapeutics for enhanced wound healing. Its mechanism of action, centered on mimicking natural repair processes to stimulate fibroblast activity and ECM synthesis, is well-supported by studies on its GHK core and palmitoylated analogue. The quantitative data available for Palmitoyl Tripeptide-1 suggests significant potential for accelerating wound closure and improving tissue regeneration.

Future research should focus on obtaining direct quantitative data for this compound to confirm that the myristoyl moiety confers comparable or superior efficacy to the palmitoyl group. Dose-response studies are necessary to determine optimal therapeutic concentrations. Furthermore, investigations into its effects on different wound types, such as diabetic ulcers or burn wounds, would be highly valuable. Elucidating the full spectrum of its interactions with various signaling pathways beyond TGF-β will provide a more complete understanding of its molecular mechanisms and could reveal additional therapeutic targets. The detailed experimental protocols and visualized workflows provided in this guide offer a solid foundation for researchers to design and execute rigorous preclinical evaluations of this promising peptide.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. chempep.com [chempep.com]

- 3. corepeptides.com [corepeptides.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Pal-GHK (Palmitoyl Tripeptide-1) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 6. Effect of Peptides on the Synthesis, Properties and Wound Healing Capacity of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Myristoyl Tripeptide-1 for In Vitro Collagen Synthesis Assays

Introduction

Myristoyl Tripeptide-1 is a synthetic, modified oligopeptide of significant interest in dermatological and cosmetic research. It consists of a tripeptide (a chain of three amino acids) covalently linked to myristic acid, a saturated fatty acid. This myristoyl group enhances the lipophilicity of the peptide, thereby improving its stability and ability to penetrate cellular membranes.[1][2] this compound is classified as a "signal peptide," which is theorized to mimic fragments of extracellular matrix (ECM) proteins, such as Type I collagen.[3][4][5] By doing so, it can engage cellular signaling pathways to stimulate the synthesis of new ECM components, most notably collagen, making it a valuable compound for anti-aging and tissue repair studies.

Mechanism of Action

This compound is believed to stimulate collagen production primarily through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][6] TGF-β is a key cytokine involved in cell proliferation, differentiation, and ECM deposition.[6] The proposed mechanism involves the peptide binding to cell surface receptors, which initiates a downstream cascade involving SMAD proteins. This signaling pathway ultimately leads to the increased transcription of genes encoding for various collagen types (e.g., COL1A1, COL1A2, COL3A1) and a concurrent decrease in the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for collagen degradation.[6][7][8]

Caption: Proposed TGF-β/SMAD signaling pathway for this compound.

Experimental Protocols

This section provides detailed protocols for assessing the efficacy of this compound on collagen synthesis in an in vitro model using human dermal fibroblasts (HDFs).

Caption: General workflow for in vitro collagen synthesis assay.

Protocol 1: Cell Culture and Treatment

This protocol outlines the procedure for culturing and treating HDFs to assess the effects of this compound.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

-

DMEM, serum-free (Basal Medium)

-

This compound (stock solution in sterile water or DMSO)

-

TGF-β1 (Positive Control)

-

Vehicle (the solvent used for the peptide, e.g., sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates (6-well for qPCR, 96-well for ELISA)

Procedure:

-

Cell Seeding:

-

Serum Starvation:

-

Aspirate the Growth Medium and wash the cells once with sterile PBS.

-

Replace with Basal Medium (serum-free) and incubate for 12-24 hours. This step synchronizes the cells and reduces background from serum components.[10]

-

-

Treatment Application:

-

Prepare fresh Basal Medium containing the desired concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM).

-

Prepare control media: Basal Medium with Vehicle only (Negative Control) and Basal Medium with TGF-β1 (e.g., 10 ng/mL) (Positive Control).

-

Aspirate the starvation medium and add the treatment and control media to the respective wells.

-

-

Incubation:

-

Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.[9] The incubation time can be optimized based on the specific assay and expected response.

-

-

Sample Harvesting:

-

For ELISA: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Centrifuge to pellet any debris and store the supernatant at -80°C until analysis.

-

For qPCR: Aspirate the medium, wash cells with PBS, and then add cell lysis buffer directly to the wells to extract total RNA according to the kit manufacturer's protocol.

-

Protocol 2: Quantification of Collagen Synthesis via Procollagen Type I C-Peptide (PIP) ELISA

This assay measures the amount of PIP released into the culture medium, which is a direct marker of new collagen type I synthesis.[7]

Materials:

-

Procollagen Type I C-Peptide (PIP) ELISA Kit

-

Collected cell culture supernatants

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

Procedure:

-

Follow the ELISA kit manufacturer's instructions precisely.

-

Briefly, add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate.

-

Incubate to allow the PIP antigen to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Incubate and wash again.

-

Add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound PIP.

-

Stop the reaction with the provided stop solution.

-

Read the absorbance on a microplate reader.

-

Data Analysis: Calculate the concentration of PIP in each sample by interpolating from the standard curve. Express the results as a percentage increase over the vehicle control.

Protocol 3: Quantification of Collagen Gene Expression via qPCR

This method quantifies the mRNA levels of collagen genes (e.g., COL1A1) to determine if this compound acts at the transcriptional level.[7][11]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target gene (COL1A1) and a housekeeping gene (GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1, Step 5.[11]

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[11]

-

qPCR Reaction:

-

Set up the qPCR reaction in triplicate for each sample, including the target gene and the housekeeping gene.

-

A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct value of the target gene (COL1A1) to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control group using the 2-ΔΔCt method.

-

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of myristoylated and other tripeptides on collagen and related protein expression.

Table 1: Effect of Myristoyl-Ala-Ala-Pro-Val (mAAPV) on Collagen I Expression in Hs68 Fibroblasts [6]

| Treatment Concentration (µM) | Incubation Time | Fold Increase in Collagen I Expression (vs. Control) |

| 0.01 | 24 hours | 1.4 |

| 0.04 | 24 hours | 1.9 |

| 0.20 | 24 hours | 2.1 |

Table 2: Effect of Collagen Tripeptide (CTP) on Procollagen Type I Peptide (PIP) Secretion in HDFs [7]

| Treatment Concentration (µg/mL) | PIP Concentration (pg/mL, Mean ± SD) | Statistical Significance (vs. Control) |

| 0 (Control) | 824.65 ± 8.12 | - |

| 250 | Not specified, but significant increase | p < 0.01 |

| 500 | Not specified, but significant increase | p < 0.005 |

| 1000 | 885.65 ± 89.69 | Not Significant |

Table 3: Effect of Collagen Tripeptide (CTP) on Gene Expression in UVB-Exposed HDFs [7]

| Gene Target | Treatment | Outcome |

| Collagen1 | CTP | Significantly increased in a dose-dependent manner |

| MMP1 | CTP | Significantly decreased in a dose-dependent manner |

| MMP3 | CTP | Significantly decreased in a dose-dependent manner |

| MMP9 | CTP | Significantly decreased in a dose-dependent manner |

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. scandasia.com [scandasia.com]

- 5. corepeptides.com [corepeptides.com]

- 6. aston-chemicals.com [aston-chemicals.com]

- 7. Effect of a Topical Collagen Tripeptide on Antiaging and Inhibition of Glycation of the Skin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Collagen Tripeptide Supplement on Photoaging and Epidermal Skin Barrier in UVB-exposed Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Myristoyl Tripeptide-1 in 3D Skin Equivalent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoyl Tripeptide-1 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. Structurally, it consists of a three-amino-acid peptide (Glycyl-Histidyl-Lysine or GHK) attached to myristic acid, a fatty acid. This lipophilic modification is designed to enhance the peptide's penetration through the stratum corneum and improve its bioavailability within the skin. This compound is classified as a signal peptide, which means it can stimulate cellular responses that lead to the remodeling of the extracellular matrix (ECM).[1]

The primary mechanism of action of this compound is believed to be the stimulation of collagen and other ECM components synthesis in the dermis.[1] This action helps to improve skin firmness, elasticity, and reduce the appearance of fine lines and wrinkles. The tripeptide component, GHK, is a fragment of type I collagen, and it is thought to signal to fibroblasts to increase the production of new collagen. This process is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.

Three-dimensional (3D) skin equivalent models have emerged as valuable in vitro tools for studying the efficacy and mechanism of action of cosmetic and pharmaceutical ingredients. These models, typically composed of human dermal fibroblasts cultured in a collagen matrix with an overlying layer of stratified human epidermal keratinocytes, closely mimic the architecture and physiology of human skin.[2][3] The use of 3D skin models allows for the investigation of ingredient effects in a more physiologically relevant context compared to traditional 2D cell culture.

These application notes provide a comprehensive overview of the use of this compound in 3D skin equivalent models, including its mechanism of action, protocols for experimental evaluation, and expected outcomes.

Mechanism of Action: The TGF-β Signaling Pathway

This compound is thought to exert its effects on extracellular matrix (ECM) production primarily through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a crucial regulator of fibroblast activity and collagen synthesis.[4] The proposed mechanism is as follows:

-